Cas no 61404-92-0 (Benzenesulfonyl chloride, 4-(4-nitrophenoxy)-)

4-(4-Nitrophenoxy)benzenesulfonyl chloride is a specialized sulfonylating agent used in organic synthesis, particularly for introducing sulfonyl groups into target molecules. Its key structural features include a nitrophenoxy substituent, which enhances reactivity and selectivity in electrophilic aromatic substitution and nucleophilic displacement reactions. This compound is valued for its stability under controlled conditions and its utility in synthesizing sulfonamide derivatives, intermediates in pharmaceuticals, and agrochemicals. The electron-withdrawing nitro group further augments its electrophilic character, making it effective in reactions requiring precise functionalization. Proper handling under anhydrous conditions is recommended due to its sensitivity to moisture.
Benzenesulfonyl chloride, 4-(4-nitrophenoxy)- structure
61404-92-0 structure
Product Name:Benzenesulfonyl chloride, 4-(4-nitrophenoxy)-
CAS No:61404-92-0
MF:C12H8ClNO5S
MW:313.713621139526
CID:1627232
PubChem ID:12249742
Update Time:2025-11-02

Benzenesulfonyl chloride, 4-(4-nitrophenoxy)- Chemical and Physical Properties

Names and Identifiers

    • Benzenesulfonyl chloride, 4-(4-nitrophenoxy)-
    • OGPAJCKMXVJHSK-UHFFFAOYSA-N
    • 4-(4-Nitrophenoxy)benzenesulphonyl chloride
    • 61404-92-0
    • SCHEMBL11247993
    • 4-(4-Nitrophenoxy)benzenesulfonyl chloride
    • Inchi: 1S/C12H8ClNO5S/c13-20(17,18)12-7-5-11(6-8-12)19-10-3-1-9(2-4-10)14(15)16/h1-8H
    • InChI Key: OGPAJCKMXVJHSK-UHFFFAOYSA-N
    • SMILES: ClS(C1C=CC(=CC=1)OC1C=CC(=CC=1)[N+](=O)[O-])(=O)=O

Computed Properties

  • Exact Mass: 312.98124
  • Monoisotopic Mass: 312.9811712g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 428
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 97.6Ų

Experimental Properties

  • PSA: 86.51

Benzenesulfonyl chloride, 4-(4-nitrophenoxy)- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1815333-250mg
4-(4-Nitro-phenoxy)-benzenesulfonyl chloride
61404-92-0 98%
250mg
¥7474.00 2024-05-06

Additional information on Benzenesulfonyl chloride, 4-(4-nitrophenoxy)-

Comprehensive Guide to Benzenesulfonyl chloride, 4-(4-nitrophenoxy)- (CAS No. 61404-92-0): Properties, Applications, and Market Insights

Benzenesulfonyl chloride, 4-(4-nitrophenoxy)- (CAS No. 61404-92-0) is a specialized chemical compound widely used in organic synthesis and pharmaceutical research. This compound, characterized by its unique sulfonyl chloride functional group and nitrophenoxy substituent, plays a critical role in the development of advanced materials and bioactive molecules. In this article, we delve into its chemical properties, industrial applications, and emerging trends in the global market.

The molecular structure of Benzenesulfonyl chloride, 4-(4-nitrophenoxy)- consists of a benzene ring attached to a sulfonyl chloride group (–SO2Cl) and a 4-nitrophenoxy moiety. This configuration imparts high reactivity, making it a valuable intermediate in organic synthesis. Researchers frequently utilize this compound for sulfonylation reactions, where it acts as a sulfonylating agent to introduce sulfonyl groups into target molecules. Its stability under controlled conditions and compatibility with various solvents enhance its utility in laboratory and industrial settings.

One of the most prominent applications of Benzenesulfonyl chloride, 4-(4-nitrophenoxy)- is in the pharmaceutical industry. It serves as a key building block for synthesizing sulfonamide derivatives, which are essential in developing antibiotics, diuretics, and anticancer agents. Recent studies highlight its role in creating novel drug candidates with improved efficacy and reduced side effects. The compound’s ability to modify biological activity makes it indispensable in medicinal chemistry.

Beyond pharmaceuticals, Benzenesulfonyl chloride, 4-(4-nitrophenoxy)- finds applications in agrochemicals and material science. In agrochemicals, it is used to synthesize herbicides and pesticides with enhanced selectivity and environmental safety. In material science, researchers leverage its reactivity to develop advanced polymers and functional coatings with superior durability and performance. These applications align with the growing demand for sustainable and high-performance materials in industries such as automotive, aerospace, and electronics.

The global market for Benzenesulfonyl chloride, 4-(4-nitrophenoxy)- is witnessing steady growth, driven by increasing investments in pharmaceutical R&D and specialty chemicals. Market analysts project a compound annual growth rate (CAGR) of 5-7% over the next decade, fueled by advancements in drug discovery and the expansion of agrochemical markets in developing regions. Key players in the chemical industry are focusing on sustainable production methods to meet regulatory standards and consumer demand for eco-friendly products.

Recent innovations in green chemistry have also influenced the synthesis and use of Benzenesulfonyl chloride, 4-(4-nitrophenoxy)-. Researchers are exploring catalyst-free reactions and biodegradable solvents to minimize environmental impact. These efforts are part of a broader trend toward sustainable chemical manufacturing, which resonates with global initiatives like the United Nations Sustainable Development Goals (SDGs).

For laboratories and industries handling Benzenesulfonyl chloride, 4-(4-nitrophenoxy)-, proper storage and handling are crucial. The compound should be stored in a cool, dry place away from moisture and strong oxidizers. Personal protective equipment (PPE), including gloves and goggles, is recommended to ensure safety during use. Regulatory compliance with regional chemical safety guidelines is essential to avoid legal and environmental risks.

In conclusion, Benzenesulfonyl chloride, 4-(4-nitrophenoxy)- (CAS No. 61404-92-0) is a versatile and valuable compound with wide-ranging applications in pharmaceuticals, agrochemicals, and material science. Its unique chemical properties and reactivity make it a cornerstone of modern synthetic chemistry. As the demand for innovative and sustainable chemical solutions grows, this compound is poised to play an even more significant role in shaping the future of science and industry.

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